(-)-Isocorypalmine (CAS: 483-34-1) is a naturally occurring, stereospecific tetrahydroprotoberberine (THPB) alkaloid prized in neuropharmacological research and biocatalysis. Unlike crude Corydalis extracts or generic alkaloid mixtures, pure (-)-isocorypalmine provides a precise, quantifiable baseline for dopamine receptor modulation, acting as a high-affinity D1-like partial agonist and D2-like antagonist [1]. Its strict (S)-enantiomeric configuration is essential for its biological activity and its role as a specific substrate in enzymatic alkaloid synthesis pathways. For procurement teams and principal investigators, securing high-purity (-)-isocorypalmine ensures reproducible pharmacokinetics and avoids the profound off-target sedation typically associated with structurally adjacent analogs.
Procuring l-tetrahydropalmatine (l-THP) or racemic isocorypalmine as a cost-saving substitute fundamentally compromises experimental integrity. While l-THP is structurally similar—differing only by a single methyl group—it exhibits drastically lower binding affinities across dopamine receptor subtypes and induces prolonged sedation that confounds in vivo behavioral assays [1]. Furthermore, substituting with racemic (±)-isocorypalmine introduces the inactive (+)-enantiomer, which halves the effective concentration of the active ligand and fails to bind stereoselective enzymes like CYP719A21 [2]. Selecting the exact (-)-enantiomer is therefore an absolute requirement for assays demanding high-affinity receptor targeting and stereospecific biocatalytic processing.
In comparative radioligand binding assays, (-)-isocorypalmine demonstrates exceptionally tight binding to the dopamine D1 receptor compared to its widely used analog, l-tetrahydropalmatine (l-THP). While l-THP only achieves modest affinity, (-)-isocorypalmine binds in the low nanomolar range, representing a roughly 22.5-fold increase in binding strength [1].
| Evidence Dimension | D1 Receptor Binding Affinity (Ki) |
| Target Compound Data | 5.5 nM |
| Comparator Or Baseline | 124 nM (l-THP) |
| Quantified Difference | ~22.5-fold higher affinity |
| Conditions | In vitro radioligand receptor binding assay |
Enables researchers to use significantly lower concentrations in assays, minimizing solvent toxicity and off-target interactions in sensitive cell models.
A critical limitation of using THPB alkaloids in live models is profound sedation, which masks target behavioral endpoints. At equivalent doses (10 mg/kg, i.p.), (-)-isocorypalmine inhibits spontaneous locomotor activity for a significantly shorter duration than l-THP. This rapid recovery profile allows for the accurate measurement of specific neurological effects without the prolonged sedative interference caused by l-THP [1].
| Evidence Dimension | Duration of spontaneous locomotor inhibition |
| Target Compound Data | < 30 minutes |
| Comparator Or Baseline | > 90 minutes (l-THP) |
| Quantified Difference | > 3x reduction in sedation duration |
| Conditions | In vivo mouse model (10 mg/kg, i.p. administration) |
Prevents generalized sedation from invalidating behavioral data, making it the preferred compound for addiction and psychiatric model testing.
In the biosynthesis of complex alkaloids like noscapine, the enzyme canadine synthase (CYP719A21) exhibits strict substrate stereospecificity. (-)-Isocorypalmine acts as a highly specific, high-affinity substrate for this recombinant enzyme, whereas (+)-isocorypalmine and other non-target THPBs fail to undergo the necessary methylenedioxy bridge formation. The high affinity of the (-)-enantiomer ensures efficient enzymatic conversion[1].
| Evidence Dimension | CYP719A21 Substrate Affinity (Km) |
| Target Compound Data | 4.63 ± 0.71 μM |
| Comparator Or Baseline | (+)-Isocorypalmine (Inactive/Non-substrate) |
| Quantified Difference | Exclusive stereoselective conversion |
| Conditions | Recombinant CYP719A21 enzymatic assay |
Guarantees compatibility and high turnover rates for procurement teams sourcing precursors for engineered alkaloid biosynthesis pathways.
Beyond D1 agonism, (-)-isocorypalmine provides robust D2 receptor antagonism, a critical mechanism for its application in substance use disorder models. It achieves a D2 receptor Ki of 41.8 nM, compared to l-THP which exhibits a much weaker affinity of 388 nM. This nearly 9-fold stronger D2 engagement allows (-)-isocorypalmine to effectively function as a dual-action ligand [1].
| Evidence Dimension | D2 Receptor Binding Affinity (Ki) |
| Target Compound Data | 41.8 nM |
| Comparator Or Baseline | 388 nM (l-THP) |
| Quantified Difference | 9.2-fold stronger affinity |
| Conditions | In vitro radioligand displacement assay |
Provides a ready-to-use, single-molecule dual-targeting tool, eliminating the need to procure and formulate a two-drug cocktail for D1/D2 modulation.
Due to its potent D1 partial agonism and D2 antagonism, combined with its exceptionally short sedative duration (<30 min at 10 mg/kg), (-)-isocorypalmine is a preferred THPB for conditioned place preference (CPP) and locomotor sensitization assays. It allows researchers to evaluate the attenuation of cocaine or methamphetamine reward pathways without the data-invalidating sedation caused by l-THP [1].
As a strictly stereospecific substrate for canadine synthase (CYP719A21) with a low Km of 4.63 μM, highly pure (-)-isocorypalmine is required for the efficient enzymatic synthesis of canadine. Industrial and academic synthetic biology groups should procure this exact enantiomer to ensure maximum yield in engineered microbial or in vitro alkaloid production pipelines [2].
Structural biology and medicinal chemistry programs focused on dopamine receptor polypharmacology should utilize (-)-isocorypalmine as a primary structural scaffold. Its baseline nanomolar affinities for both D1 (5.5 nM) and D2 (41.8 nM) receptors provide a quantitatively stronger starting point for structure-activity relationship (SAR) studies compared to l-THP, reducing the optimization cycles required to achieve sub-nanomolar potency [3].